3,4-Dibromo-2,5-difluorophenylacetic acid
Overview
Description
3,4-Dibromo-2,5-difluorophenylacetic acid is a chemical compound with the molecular formula C8H4Br2F2O2. This compound is notable for its unique combination of bromine and fluorine atoms attached to a phenylacetic acid backbone. It holds significant potential for various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,5-difluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution pattern on the aromatic ring . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2,5-difluorophenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide, solvents like methanol or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of various substituted phenylacetic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3,4-Dibromo-2,5-difluorophenylacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2,5-difluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenylacetic acid
- 3,4-Difluorophenylacetic acid
- 3,4-Dibromophenylacetic acid
Comparison
3,4-Dibromo-2,5-difluorophenylacetic acid is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenylacetic acid backbone. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that contain only bromine or fluorine atoms .
Properties
IUPAC Name |
2-(3,4-dibromo-2,5-difluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O2/c9-6-4(11)1-3(2-5(13)14)8(12)7(6)10/h1H,2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHOCKXIMBBWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)Br)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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